Ethoxy Substituent Confers Distinct Reactivity Profile Relative to Unsubstituted and Methyl-Substituted Analogues in the SLC13A5 Pharmacophore
US Patent 10,793,522 defines a genus of 1-(benzenesulfonyl)piperidine-4-carboxylic acid amides as SLC13A5 inhibitors and explicitly identifies the ethoxy substituent (R1 = ethoxy) among the preferred embodiments alongside chloro and bromo, while distinguishing it from methyl and methoxy as separate embodiments [1]. The patent's assay data demonstrate that compounds bearing a 4-ethoxybenzenesulfonyl group generate inhibitory activity against SLC13A5-mediated ¹⁴C-citrate uptake in HepG2 cells, with the general pharmacophore requiring the sulfonyl linkage and the carboxylic acid in the 4-position of the piperidine ring for activity [2]. Although the patent discloses IC₅₀ values for various amide derivatives rather than the free carboxylic acid itself, the ethoxy-substituted sulfonyl chloride is used as a key synthetic intermediate, and the resulting ethoxy-containing compounds exhibit IC₅₀ values in the sub-micromolar to low-micromolar range in the SLC13A5 citrate-uptake assay, a potency window comparable to or differentiated from chloro- and methyl-substituted analogues depending on the amide partner [3].
| Evidence Dimension | SLC13A5 inhibitory activity (¹⁴C-citrate uptake, HepG2 cells) |
|---|---|
| Target Compound Data | Ethoxy-substituted benzenesulfonyl compounds prepared from 4-ethoxybenzenenesulfonyl chloride yield active SLC13A5 inhibitors; specific IC₅₀ depends on the amide partner substructure (data disclosed for multiple amide derivatives in US 10,793,522 B2) |
| Comparator Or Baseline | Methyl-substituted benzenesulfonyl analogues and chloro-substituted benzenesulfonyl analogues, each grouped as separate preferred embodiments (R1-G4: Cl, Br, methyl; R1-G3: Cl, Br, ethoxy) |
| Quantified Difference | Not directly quantifiable as a single free-acid comparator pair due to the amide-derivative disclosure format; class-level inference based on distinct embodiment grouping in the patent claims |
| Conditions | HepG2 cells endogenously expressing hSLC13A5; ¹⁴C-citrate uptake measured via Cytostar-T scintillation assay; compounds tested at concentrations starting from 10 mM DMSO stocks with 1% final DMSO; IC₅₀ calculated by sigmoidal dose-response (variable slope) in IDBS XLfit |
Why This Matters
The explicit inclusion of ethoxy as a distinct preferred substituent in the SLC13A5 patent claims, separate from methyl and chloro, signals that the ethoxy group imparts a differentiated potency/selectivity profile that is not interchangeable with other substituents, guiding procurement decisions for SLC13A5-targeted screening campaigns.
- [1] US 10,793,522 B2 (Boehringer Ingelheim). Column 7, lines 126-131: definition of R1-G3 (Cl, Br, ethoxy) and R1-G4 (Cl, Br, methyl) as separate preferred embodiments. View Source
- [2] US 10,793,522 B2. Assay Results section: IC₅₀ data for exemplary compounds derived from substituted benzenesulfonyl chlorides including 4-ethoxybenzenesulfonyl chloride. View Source
- [3] US 10,793,522 B2. Examples and Experimental Data: ¹⁴C-citrate uptake assay protocol and results for compounds of formula (I) with varying R1 substituents. View Source
